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Compound of Interest

Compound Name: 2,4-Dimethoxy-5-nitropyridine

Cat. No.: B1454493

This technical guide provides a comprehensive analysis of the spectral characteristics of 2,4-
Dimethoxy-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research.
Due to the limited availability of a complete public spectral database for this specific compound,
this guide focuses on a comparative approach. By examining the spectral data of structurally
related analogues, we can predict and understand the key features of the *H NMR, 13C NMR,
Mass Spectrometry, Infrared (IR), and UV-Visible spectra of 2,4-Dimethoxy-5-nitropyridine.
This guide is intended for researchers, scientists, and drug development professionals who
require a deeper understanding of the spectroscopic properties of this important molecule.

Introduction to 2,4-Dimethoxy-5-nitropyridine

2,4-Dimethoxy-5-nitropyridine is a substituted pyridine derivative with the molecular formula
C7HsN204 and a molecular weight of 184.15 g/mol .[1] Its structure, featuring two electron-
donating methoxy groups and a strong electron-withdrawing nitro group on the pyridine ring,
makes it a versatile building block in organic synthesis. The electronic properties of these
substituents significantly influence the reactivity of the pyridine ring and are reflected in its
spectral characteristics. While commercially available, a comprehensive, publicly accessible
spectral database for this compound is not readily available.[2] This guide aims to fill this gap
by providing a detailed comparative analysis with suitable alternative compounds.

Comparative Spectral Analysis

To elucidate the spectral features of 2,4-Dimethoxy-5-nitropyridine, we will compare its
expected properties with those of the following compounds:
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» 2-Methoxy-5-nitropyridine: A structural analogue that helps to understand the effect of a
second methoxy group.

e 2,4-Dichloro-5-nitropyridine: Illustrates the spectral changes when electron-donating
methoxy groups are replaced by electron-withdrawing chloro groups.

» Isomeric Phenylamino-nitropyridines: Provide insights into the UV-Vis absorption
characteristics of nitropyridine systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The
chemical shifts of *H and 13C nuclei are highly sensitive to their electronic environment.

1H NMR Spectroscopy:

The *H NMR spectrum of 2,4-Dimethoxy-5-nitropyridine is expected to show two singlets for
the two methoxy groups and two doublets for the aromatic protons on the pyridine ring. The
electron-withdrawing nitro group will deshield the adjacent protons, causing them to appear at
a higher chemical shift (downfield).

13C NMR Spectroscopy:

The 13C NMR spectrum will provide information about the carbon skeleton. The carbon atoms
attached to the electronegative oxygen and nitrogen atoms, as well as the carbon bearing the
nitro group, are expected to be significantly deshielded. The chemical shifts of the pyridine ring
carbons are influenced by the substituents, with C2 and C4 (bearing the methoxy groups) and
C5 (bearing the nitro group) showing distinct resonances.

Table 1: Comparison of *H and 3C NMR Spectral Data
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Compound

'H NMR Chemical
Shifts (ppm)

3C NMR Chemical
Shifts (ppm)

Reference

2,4-Dimethoxy-5-

nitropyridine

~4.0-4.2 (s, 3H,
OCHs), ~3.9-4.1 (s,
3H, OCHs), ~8.5-8.7

~165 (C-0), ~160 (C-
0), ~145 (C-NO2),
~140 (Ar-C), ~100 (Ar-  N/A

(Predicted) (s, 1H, Ar-H), ~6.5-6.7  C), ~57 (OCHs), ~56
(s, 1H, Ar-H) (OCH5)
A H NMR spectrum is
available, showing ] )
2-Methoxy-5- o ) Not available in
] o characteristic shifts for [3]
nitropyridine search results.
the methoxy and
pyridine protons.
The electronegativity
of the nitrogen atom in
o C2:150; C3: 124; C4: o
Pyridine 136 pyridine leads to an [4]
upfield shift for the C2
carbon.

Note: The predicted values for 2,4-Dimethoxy-5-nitropyridine are based on general principles
and comparison with related structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 2,4-Dimethoxy-5-nitropyridine, both Electron lonization (El) and
Electrospray lonization (ESI) techniques can be employed.

Electron lonization (EI-MS):

In EI-MS, the molecular ion (M*) peak is expected at m/z 184. The fragmentation pattern will
be influenced by the substituents. Common fragmentation pathways for nitroaromatic
compounds include the loss of the nitro group (NOz) and subsequent loss of CO from the ring.

[5]

Electrospray lonization (ESI-MS):
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ESI is a softer ionization technique, and the protonated molecule [M+H]* is expected to be the

base peak at m/z 185.

Table 2: Comparison of Mass Spectrometry Data

Key Fragments

Compound lonization Mode Reference
(m/z)
_ 184 (M+), 138 (M-
2,4-Dimethoxy-5- ]
) o El NOz2), 110 (M-NO-2- Predicted
nitropyridine
CO)
ESI 185 ([M+H]*) Predicted
Loss of Cl, NOz, and
2,4-Dichloro-5- cleavage of the
El [5]

nitropyridine

pyridine ring are
characteristic.

Typically yields the
ESI protonated molecular

ion.

[5]

Mass Spectrometry Analysis Workflow

Click to download full resolution via product page

Caption: A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2,4-Dimethoxy-5-nitropyridine will be dominated by the characteristic vibrations
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of the nitro, methoxy, and pyridine ring functionalities.
Key IR Absorptions:

e NO:2 group: Strong asymmetric and symmetric stretching vibrations are expected around
1520-1560 cm~* and 1340-1360 cm™1, respectively. The presence of two dominant bands at
1520 cm~* and 1342/1322 cm~1 in the FTIR spectrum of 2,5-dimethoxy-4-nitro-3-
phenethylamine confirms the characteristic absorptions of the nitro group.[6]

e C-O-C (methoxy) group: Stretching vibrations will appear in the region of 1250-1000 cm™1,

e Pyridine ring: C=C and C=N stretching vibrations will be observed in the 1600-1400 cm~1
region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The presence of the chromophoric nitro group and the pyridine ring will result in characteristic
absorptions in the UV-Vis region. The position of the absorption maxima can be influenced by
the solvent polarity. The UV-Vis absorption of nitropyridine isomers is broad, typically in the
200-520 nm range.[7] The position of the methyl substituent in isomeric 2-N-phenylamino-5-
nitropyridines strongly modulates their optical behavior.[8]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
discussed above.

NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Standard parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.
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e 13C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled
pulse sequence is typically used. A larger number of scans is required due to the lower
natural abundance of 13C.

Mass Spectrometry (GC-MS with EIl)

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ug/mL) in a volatile
organic solvent such as dichloromethane or ethyl acetate.

e GC Conditions: Use a non-polar or medium-polarity capillary column. A typical temperature
program would be to hold at an initial temperature of 80 °C for 2 minutes, then ramp to 280
°C at 15 °C/min, and hold for 5 minutes.

e MS Conditions: Use an electron energy of 70 eV. Set the ion source temperature to 230 °C
and the quadrupole temperature to 150 °C. Scan a mass range of m/z 40-300.[5]

Mass Spectrometry (LC-MS with ESI)

o Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a
final concentration of approximately 1 pg/mL.

e LC Conditions: Use a C18 reversed-phase column. A typical gradient would be to start with
10% acetonitrile in water (both with 0.1% formic acid) and increase to 95% acetonitrile over
15 minutes.

o MS Conditions: Operate in positive ion mode with a capillary voltage of 3.5 kV and a cone
voltage of 30 V. Set the source temperature to 120 °C and the desolvation temperature to
350 °C.[5]
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Caption: A simplified workflow for LC-MS analysis with ESI.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with
dry KBr powder and press into a transparent disk.

e Acquisition: Record the spectrum over the range of 4000-400 cm~1.

UV-Visible Spectroscopy

o Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent
(e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give an
absorbance reading between 0.1 and 1.
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» Acquisition: Record the spectrum over a wavelength range of 200-800 nm.

Conclusion

While a complete, publicly available spectral database for 2,4-Dimethoxy-5-nitropyridine is
currently lacking, a comprehensive understanding of its spectroscopic properties can be
achieved through a comparative analysis with structurally related compounds. This guide
provides predicted spectral features and general experimental protocols to aid researchers in
the characterization of this important synthetic intermediate. The provided data on analogous
compounds serves as a valuable reference for interpreting the *H NMR, 3C NMR, mass
spectrometry, IR, and UV-Vis spectra of 2,4-Dimethoxy-5-nitropyridine and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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